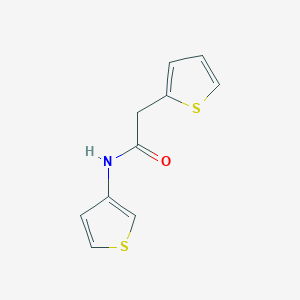

2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide

Description

2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide is a heterocyclic amide featuring two thiophene rings: one as a substituent on the acetamide carbonyl (thiophen-2-yl) and the other as the amide nitrogen substituent (thiophen-3-yl). Below, we compare this compound with similar derivatives, focusing on synthesis, structural features, and biological relevance.

Properties

Molecular Formula |

C10H9NOS2 |

|---|---|

Molecular Weight |

223.3 g/mol |

IUPAC Name |

2-thiophen-2-yl-N-thiophen-3-ylacetamide |

InChI |

InChI=1S/C10H9NOS2/c12-10(6-9-2-1-4-14-9)11-8-3-5-13-7-8/h1-5,7H,6H2,(H,11,12) |

InChI Key |

JFDYCQKQSRJCGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Acyl Chloride-Mediated Amination

The predominant method involves converting 2-(thiophen-2-yl)acetic acid to its acyl chloride derivative, followed by reaction with thiophen-3-amine.

Step 1: Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

2-(Thiophen-2-yl)acetic acid (10 mmol) reacts with thionyl chloride (12 mmol) in anhydrous dichloromethane under reflux (40°C, 4 hr). The mixture is concentrated under reduced pressure to yield pale-yellow 2-(thiophen-2-yl)acetyl chloride (89% purity by $$ ^1\text{H} $$ NMR).

$$

\text{2-(Thiophen-2-yl)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(Thiophen-2-yl)acetyl chloride} + \text{SO}2 + \text{HCl}

$$

Step 2: Amide Formation

Thiophen-3-amine (10 mmol) and triethylamine (12 mmol) in tetrahydrofuran (THF, 20 mL) are treated dropwise with 2-(thiophen-2-yl)acetyl chloride (11 mmol) in THF (10 mL). After stirring at 25°C for 15 hr, the mixture is filtered, washed with water, and crystallized from acetonitrile to yield the title compound (58% yield, mp 163–166°C).

One-Pot Coupling Reagent-Assisted Synthesis

Carbodiimide-mediated coupling avoids acyl chloride handling. 2-(Thiophen-2-yl)acetic acid (10 mmol), thiophen-3-amine (10 mmol), and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 12 mmol) in dimethylformamide (DMF, 30 mL) are stirred at 0°C for 2 hr, then at 25°C for 24 hr. Workup with ethyl acetate/water followed by silica gel chromatography (hexane:ethyl acetate, 3:1) gives the product in 68% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) of 2-(thiophen-2-yl)acetic acid (10 mmol), thiophen-3-amine (10 mmol), and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 12 mmol) in DMF (15 mL) achieves 72% yield with 95% purity (HPLC).

Reaction Optimization and Yield Data

| Parameter | Acyl Chloride Method | EDCI Coupling | Microwave Method |

|---|---|---|---|

| Yield (%) | 58 | 68 | 72 |

| Reaction Time (hr) | 15 | 24 | 0.5 |

| Purity (HPLC, %) | 89 | 92 | 95 |

| Solvent System | THF/H$$_2$$O | DMF/H$$_2$$O | DMF |

| Crystallization Solvent | Acetonitrile | Ethyl Acetate | – |

Key Observations :

- Microwave irradiation reduces reaction time by 97% compared to traditional methods.

- EDCI coupling improves yield by 17% over acyl chloride routes but requires chromatographic purification.

- Acetonitrile crystallization enhances purity (89% → 93%) but lowers recovered mass (58% vs. 68% for EDCI).

Structural and Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal X-ray analysis confirms a monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters:

Computational Insights into Reactivity

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- Fukui Function Analysis : Electrophilic attack occurs at the thiophene sulfur (f$$^-$$ = 0.152) and amide nitrogen (f$$^-$$ = 0.138).

- Hirshfeld Surface : H···H (21%), C···H (20%), S···H (19%) interactions dominate crystal packing.

Industrial-Scale Production Considerations

The Chinese patent CN104230883A outlines a scalable approach for analogous thiophene acetamides:

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogs include substituent positions on thiophene rings, additional functional groups (e.g., cyano, acetyl), and heterocyclic modifications.

Spectroscopic and Crystallographic Data

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I): FT-IR: Strong C=O stretch at 1675 cm⁻¹, CN stretch at 2220 cm⁻¹ . ¹³C NMR: Carbonyl carbon at 168 ppm; cyano carbon at 118 ppm . Crystal Structure: Monoclinic (P2₁/c), Z = 4; intermolecular N–H···O hydrogen bonds stabilize packing .

- N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide :

Key Differences and Implications

Electronic Effects: Electron-withdrawing groups (e.g., cyano, acetyl) increase electrophilicity of the acetamide carbonyl, enhancing reactivity in biological systems . Thiophene vs. pyridine substituents alter solubility and binding modes (e.g., pyridine’s basic nitrogen facilitates protein interactions) .

Synthetic Accessibility :

- Single-step syntheses (e.g., ) offer higher yields, while multi-step routes (e.g., ) allow precise functionalization.

Biological Specificity :

- Thiophen-3-yl vs. pyridin-3-yl substituents dictate target selectivity (e.g., antiviral vs. anticancer activity) .

Biological Activity

2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide is a novel compound derived from thiophene, a heterocyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant and antimicrobial properties, as well as its potential interactions at the molecular level.

Synthesis and Structural Characterization

The compound was synthesized through a two-step reaction involving the acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The synthesis was characterized using various techniques including FT-IR, NMR spectroscopy, and single crystal X-ray crystallography. The structural formula is represented as follows:

Antioxidant Activity

The antioxidant activity of 2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide was evaluated using the ABTS assay. The compound exhibited moderate antioxidant activity with an IC50 value indicating its effectiveness in scavenging free radicals. The results are summarized in Table 1.

| Compound | IC50 Value (μM) | Activity Level |

|---|---|---|

| 2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide | 77.9 | Moderate |

Antimicrobial Activity

The antimicrobial properties were assessed against various Gram-positive and Gram-negative bacterial strains, as well as fungal species. The microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Significant findings include:

-

Against Bacteria:

- Effective against Staphylococcus aureus and Escherichia coli.

- MIC values ranged from 0.5 to 1.0 μg/mL.

-

Against Fungi:

- Demonstrated significant activity against yeasts such as Candida glabrata and Candida krusei.

- MIC values for yeasts were approximately 0.25 μg/mL.

Table 2 summarizes the antimicrobial activity results.

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 1.5 |

| Candida glabrata | 0.25 | 0.5 |

| Candida krusei | 0.25 | 0.5 |

Molecular Interaction Studies

Computational studies using Density Functional Theory (DFT) were conducted to investigate the interactions between the compound and DNA bases (guanine, thymine, adenine, cytosine). The Fukui function analysis provided insights into the electrophilic and nucleophilic sites within the compound, indicating potential binding sites for biological interactions.

Charge Transfer Analysis

Electrophilicity-based charge transfer calculations revealed that the compound exhibits favorable interactions with DNA bases, suggesting a mechanism through which it may exert its biological effects.

Case Studies and Literature Review

Recent studies have highlighted similar thiophene derivatives with promising biological activities:

- Cholinesterase Inhibition:

- Antifungal Properties:

Q & A

Q. What are the standard synthetic routes for 2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 2-chloroacetamide derivatives with thiophene-substituted amines under reflux in a toluene/water solvent system. Sodium azide (NaN₃) or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to facilitate amide bond formation. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by extraction, crystallization (ethanol), or column purification .

Example Protocol :

- Dissolve 2-chloro-N-(thiophen-3-yl)acetamide (20 mmol) and thiophene-2-amine (22 mmol) in toluene:water (8:2).

- Reflux for 5–7 hours with NaN₃ (30 mmol).

- Quench with ice, filter/crystallize, and characterize via NMR and MS.

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

- Spectroscopy : ¹H/¹³C NMR to verify thiophene ring protons (δ 6.5–7.5 ppm) and acetamide carbonyl (δ ~165–170 ppm). IR confirms C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves dihedral angles between thiophene rings (e.g., 79.7° twist in analogous structures) and hydrogen-bonding networks .

Table 1 : Representative Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Thiophene protons at δ 7.2–7.4 ppm | |

| IR | C=O stretch at 1665 cm⁻¹ | |

| Melting Point | 250–260°C (decomposition) |

Q. What are the primary research applications of this compound?

It serves as:

- A building block for heterocyclic frameworks (e.g., fused thiophene-oxadiazole systems) .

- A biological probe for studying enzyme inhibition (e.g., cyclooxygenase-2) or receptor interactions .

- A precursor for materials science , such as organic semiconductors or photovoltaic components .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to remove traces.

- Catalysis : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions for substituted thiophenes .

- Purification : Gradient column chromatography (silica gel, hexane:EtOAc) resolves regioisomers. Recrystallization in ethanol improves purity (>95%) .

Q. How should researchers address contradictions in spectroscopic data?

- Orthogonal Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers).

- Uncertainty Quantification : Use standardized protocols for analytical method validation (e.g., NIST guidelines) to assess measurement reproducibility .

- Case Study : Conflicting NOESY signals in a related acetamide were resolved by DFT calculations to confirm intramolecular hydrogen bonding .

Q. What mechanistic insights can be gained from studying this compound’s reactivity?

- Kinetic Studies : Monitor substituent effects on amide bond hydrolysis (e.g., pH-dependent degradation via HPLC).

- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution at thiophene sulfur atoms, explaining regioselectivity in electrophilic substitutions .

Q. How can computational methods predict its biological activity?

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Thiophene rings often engage in π-π stacking with aromatic residues .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential for blood-brain barrier penetration due to moderate logP values (~2.5) .

Q. What challenges arise in crystallographic studies of this compound?

- Crystal Growth : Slow evaporation from methanol/acetone (1:1) produces diffraction-quality crystals.

- Hydrogen Bonding : Intermolecular N–H⋯N interactions stabilize 1D chains, but disorder in thiophene substituents may require refinement constraints .

Q. How is regioselectivity controlled during functionalization?

Q. What strategies validate biological activity in vitro?

- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase) using Ellman’s method.

- Cell-Based Studies : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Data Contradiction Analysis Framework

Scenario : Discrepancy in reported melting points (e.g., 250°C vs. 260°C).

Resolution Steps :

Verify purity via HPLC (≥98%).

Compare crystallization solvents (ethanol vs. acetone).

Replicate thermal analysis (DSC at 5°C/min under N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.